Pyrrolidine-2-carboxamide hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c6-5(8)4-2-1-3-7-4;/h4,7H,1-3H2,(H2,6,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKSDAVTCKIENY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388490 | |
| Record name | pyrrolidine-2-carboxamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115630-49-4 | |
| Record name | pyrrolidine-2-carboxamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Pyrrolidine 2 Carboxamide Hydrochloride
Established Direct Amide Coupling Methods
Direct amide coupling methods involve the activation of the carboxylic acid group of L-proline in the presence of an amine source, typically ammonia (B1221849), facilitated by a coupling reagent. This approach avoids the isolation of highly reactive intermediates like acid chlorides.
Starting Materials and Reagents
The principal starting material for these methods is L-proline. The amide functionality is introduced using a source of ammonia, which can be in the form of ammonia gas, aqueous ammonia, or an ammonia solution in an organic solvent. The key components of this method are the coupling reagents, which activate the carboxylic acid. Commonly employed coupling systems include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). peptide.comnih.govpeptide.com An organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534), is typically required to neutralize the reaction mixture. nih.gov Solvents for these reactions are generally polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (B109758) (DCM). peptide.comnih.gov
Reaction Conditions and Optimization
The optimization of direct amide coupling reactions is crucial for achieving high yields and minimizing side reactions, particularly racemization. nih.gov The reaction is typically initiated by dissolving L-proline and the coupling additive (e.g., HOBt) in a suitable solvent, followed by the addition of the coupling reagent (e.g., EDC) and the base. nih.gov The reaction is often cooled in an ice bath to control the initial exothermic activation step. peptide.com The ammonia source is then introduced, and the reaction is allowed to proceed at room temperature or with gentle heating.
Optimization parameters include the choice of coupling reagent, solvent, base, and reaction temperature. For instance, the use of HOBt as an additive is known to suppress racemization and improve the efficiency of carbodiimide-mediated couplings. nih.govresearchgate.net The combination of EDC, DMAP (4-Dimethylaminopyridine), and a catalytic amount of HOBt has been shown to be effective for challenging amide couplings. nih.gov The selection of the solvent can also influence the reaction outcome, with acetonitrile (B52724) and dichloromethane being effective options. nih.gov
Table 1: Comparison of Common Direct Coupling Reagents for Amide Bond Formation
| Coupling Reagent System | Additive | Base | Typical Solvent | Key Features |
| EDC | HOBt | DIPEA | DMF, DCM, CH3CN | Water-soluble byproducts, HOBt minimizes racemization. peptide.comnih.gov |
| HATU | None | DIPEA | DMF | High efficiency, fast reaction times, but can be expensive. peptide.com |
| DIC / HOBt | HOBt | DIPEA | DCM, DMF | Byproduct (diisopropylurea) is soluble in organic solvents. peptide.com |
Post-Reaction Processing and Purification Techniques
Upon completion of the reaction, the workup procedure typically involves removing the solvent under reduced pressure. If a water-soluble coupling reagent like EDC is used, the byproducts can be removed by aqueous extraction. peptide.com The crude L-prolinamide is then purified to remove any unreacted starting materials, coupling reagents, and byproducts.
A common and effective method for purification is crystallization. google.com The crude product can be dissolved in a suitable solvent, such as an alcohol (e.g., isopropanol), often with gentle heating. google.com An anti-solvent (e.g., ethyl acetate (B1210297) or n-heptane) is then added to induce crystallization. google.com The mixture is cooled to maximize the yield of the purified crystals, which are then collected by filtration and dried under vacuum. google.com The purity of the resulting L-prolinamide can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC). juniperpublishers.com
Conversion to Hydrochloride Salt
The final step is the conversion of the purified L-prolinamide free base to its hydrochloride salt. This is typically achieved by dissolving the L-prolinamide in a suitable organic solvent, such as diethyl ether or another anhydrous solvent, and treating it with a source of hydrogen chloride. researchgate.net Gaseous hydrogen chloride can be bubbled through the solution, or a solution of HCl in an organic solvent can be added. researchgate.netgoogle.com The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution. The precipitate is then collected by filtration, washed with the organic solvent to remove any residual impurities, and dried to yield Pyrrolidine-2-carboxamide (B126068) hydrochloride. researchgate.net
Alternative Synthetic Strategies
Alternative routes to Pyrrolidine-2-carboxamide hydrochloride often proceed through more reactive intermediates, which can offer advantages in terms of reaction rate and conversion, but may require more stringent control of reaction conditions.
Activation via Acid Chloride Intermediates
A widely reported alternative involves the conversion of L-proline to its acid chloride derivative, which is then reacted with ammonia without isolation. rsc.orggoogle.com This method is often carried out in a two-step, one-pot procedure.
The primary starting material is L-proline. Reagents used to form the acid chloride intermediate include thionyl chloride (SOCl₂), phosgene (B1210022), diphosgene, or triphosgene (B27547). rsc.orgpatsnap.comgoogle.com The reaction is conducted in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF), dichloromethane, chloroform, or acetonitrile. patsnap.comgoogle.com Following the formation of the acid chloride, an ammonia source (ammonia gas or an ammonia solution) is introduced to form the amide. google.compatsnap.com In some variations, the reaction proceeds through an L-proline-N-carboxy-anhydride (NCA) intermediate, which is then subjected to ammonolysis. patsnap.comgoogle.comgoogle.com This NCA is typically formed by reacting L-proline with triphosgene to generate an L-proline carbamoyl (B1232498) chloride, followed by condensation in the presence of a base like triethylamine or pyridine (B92270). patsnap.comgoogle.com
The reaction conditions are critical to the success of this method. The formation of the acid chloride with thionyl chloride or triphosgene is often performed at controlled temperatures, for example, between 10 °C and 40 °C. google.com The subsequent ammonolysis is also temperature-controlled to manage the exothermic reaction. One of the main challenges with this approach is the potential for racemization at the chiral center of proline, especially when using harsh reagents like thionyl chloride. rsc.orgrsc.org The use of hazardous materials like phosgene and thionyl chloride also necessitates special handling precautions and generates acidic waste (HCl, SO₂). rsc.orgrsc.org
Table 2: Reagents for Acid Chloride Intermediate Formation
| Activating Reagent | Typical Solvent | Key Intermediate | Advantages/Disadvantages |
| Thionyl Chloride (SOCl₂) | Dichloromethane | L-proline acid chloride | Readily available; generates SO₂ and HCl waste; risk of racemization. rsc.orgrsc.orggoogle.com |
| Triphosgene | THF, Chloroform | L-proline carbamoyl chloride / NCA | Solid, easier to handle than phosgene; reaction can be controlled. patsnap.comgoogle.comgoogle.com |
| Phosgene | Toluene (B28343), Chloroform | L-proline carbamoyl chloride | Highly reactive; highly toxic gas, requires specialized handling. patsnap.com |
Use of Protected Intermediates
The synthesis of this compound often necessitates the use of protecting groups to prevent unwanted side reactions and to ensure regioselectivity. The nitrogen atom of the pyrrolidine (B122466) ring and the carboxylic acid function are the primary sites for protection.
A common strategy involves the N-protection of L-proline, a readily available starting material. For instance, L-proline can be reacted with chloroacetyl chloride to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid. This intermediate, with the nitrogen atom acylated, can then be converted to the corresponding carboxamide. The carboxylic acid moiety is typically activated, for example with dicyclohexylcarbodiimide, and then reacted with an ammonia source like ammonium (B1175870) bicarbonate to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide. Subsequent dehydration of the amide furnishes the corresponding carbonitrile, a key intermediate for various dipeptidyl peptidase IV (DPP-IV) inhibitors. beilstein-journals.org
Another approach involves the protection of the carboxylic acid group, often as an ester. For example, N-protected proline can be alkylated to introduce substituents, followed by amidation and deprotection to yield the desired pyrrolidine-2-carboxamide derivative. mdpi.com The choice of protecting group is critical and depends on the specific reaction conditions and the desired final product. Common nitrogen protecting groups include benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc), which can be removed under specific conditions without affecting other functional groups in the molecule. mdpi.com
Multicomponent Reactions
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecules in a single step from three or more starting materials. tandfonline.com Several MCRs have been developed for the synthesis of functionalized pyrrolidine derivatives, which can be precursors to this compound.
One notable example is the 1,3-dipolar cycloaddition reaction of azomethine ylides. tandfonline.com These ylides can be generated in situ from the condensation of an α-amino acid, such as a proline derivative, with an aldehyde or ketone. The resulting dipole then reacts with a dipolarophile, such as an alkene or alkyne, to form the pyrrolidine ring. This approach allows for the creation of multiple stereocenters in a single step with high diastereoselectivity. nih.gov
The Ugi four-component reaction (Ugi-4CR) is another versatile MCR that can be employed to synthesize pyrrolidone derivatives. This reaction involves the condensation of an isocyanide, an aldehyde or ketone, a primary amine, and a carboxylic acid to form an N-acyl α-amino carboxamide. researchgate.net By carefully selecting the starting materials, this reaction can be adapted to produce structures containing the pyrrolidine-2-carboxamide core.
Ultrasound Irradiation and Microwave-Assisted Synthesis
To enhance reaction rates, improve yields, and promote greener synthetic protocols, non-conventional energy sources like ultrasound and microwave irradiation have been increasingly utilized in the synthesis of pyrrolidine derivatives.
Ultrasound irradiation has been successfully applied to the synthesis of 5-oxo-2-pyrrolidinecarboxamides through a one-pot, three-component reaction of keto carboxylic acids, primary amines, and isocyanides. researchgate.net This method offers several advantages, including shorter reaction times, excellent yields, and environmentally friendly conditions. researchgate.net
Microwave-assisted synthesis has also proven to be a highly effective technique. mdpi.com For example, a microwave-assisted green synthetic methodology was developed for the synthesis of substituted pyrrolidinone derivatives via a one-pot three-component reaction of aromatic aldehydes, aniline, and dialkylbut-2-ynedioate in the presence of p-toluenesulfonic acid in an aqueous medium. researchgate.net Microwave heating has been shown to significantly reduce reaction times and improve yields in the synthesis of various heterocyclic compounds containing the pyrrolidine moiety. tandfonline.comnih.gov
| Energy Source | Reaction Type | Key Advantages |
| Ultrasound | One-pot, three-component reaction | Shorter reaction times, excellent yields, environmentally friendly researchgate.net |
| Microwave | One-pot, three-component reaction | Reduced reaction times, improved yields, green methodology researchgate.net |
Stereoselective Synthesis of this compound and its Derivatives
The biological activity of many pharmaceuticals is highly dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of this compound and its derivatives is of paramount importance.
Chiral Pool Approaches (e.g., from Proline and its Derivatives)
The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. L-proline and its derivatives, such as 4-hydroxyproline, are excellent and widely used chiral building blocks for the synthesis of optically pure pyrrolidine-containing compounds. mdpi.comresearchgate.net
The synthesis often begins with the functionalization of the pre-existing chiral center in proline. For example, the carboxylic acid group of N-Boc-protected L-proline can be converted into a β-keto ester. Subsequent α-bromination followed by reaction with selenourea (B1239437) can yield chiral pyrrolidin-2-yl-substituted selenazoles. researchgate.net This strategy leverages the inherent chirality of proline to produce enantiomerically pure target molecules. mdpi.comresearchgate.net
Derivatives of proline, such as (S)-pyrrolidin-2-ylmethanol, obtained by the reduction of L-proline, also serve as valuable chiral precursors for the synthesis of various drugs. researchgate.net The stereochemical integrity of the starting material is generally maintained throughout the synthetic sequence, ensuring the production of the desired enantiomer.
Asymmetric Catalysis in Pyrrolidine Ring Formation
Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, enabling the creation of chiral pyrrolidine rings from achiral or racemic starting materials. This approach relies on the use of a chiral catalyst to control the stereochemical outcome of the reaction.
Organocatalysis, in particular, has seen significant advancements in the asymmetric synthesis of pyrrolidines. nih.gov Chiral pyrrolidine-based organocatalysts, such as diarylprolinol silyl (B83357) ethers, have been effectively used in asymmetric functionalizations of aldehydes. nih.gov The catalyst typically forms a transient chiral intermediate with the substrate, directing the subsequent reaction to proceed in a stereoselective manner. nih.gov
Metal-catalyzed asymmetric reactions are also widely employed. For instance, the catalytic enantioselective allylic substitution has been used to access both enantiomers of pyrrolidine precursors. acs.org These methods often exhibit high levels of enantioselectivity and can provide access to a wide range of substituted pyrrolidines. whiterose.ac.uk
| Catalyst Type | Reaction Example | Key Features |
| Organocatalysts (e.g., diarylprolinol silyl ethers) | Asymmetric functionalization of aldehydes | Metal-free, high enantioselectivity nih.gov |
| Metal Catalysts (e.g., Iridium complexes) | Enantioselective allylic substitution | Access to both enantiomers, high yields and selectivities acs.org |
Dynamic Kinetic Resolution Approaches
Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral compounds from racemic mixtures. In DKR, a racemic starting material is converted into a single enantiomer of the product in theoretically 100% yield. This is achieved by combining a kinetic resolution with an in situ racemization of the slower-reacting enantiomer.
DKR has been successfully applied to the synthesis of substituted pyrrolidines. For example, the dynamic kinetic resolution of racemic 3-hydroxy-pyrrolidine has been achieved using lipase (B570770) PS-IM in the presence of a ruthenium catalyst for the racemization of the starting material. This enzymatic approach afforded the acetylated N-Cbz protected pyrrolidine with high yield and excellent enantioselectivity. rsc.org
Chemical methods for DKR have also been developed. The dynamic kinetic resolution of racemic disubstituted pyrrolidines has been investigated within an enantioselective Morita–Baylis–Hillman cyclization. rsc.org Furthermore, dynamic kinetic resolution has been employed in aza-Cope rearrangements to produce N-protected bicyclic pyrrolidines in excellent yield and enantiomeric excess. rsc.org These approaches provide efficient routes to enantiomerically enriched pyrrolidine derivatives that are valuable precursors for more complex molecules. documentsdelivered.com
Biocatalytic Methods
Biocatalytic approaches for the synthesis of L-prolinamide, the core structure of this compound, offer significant advantages over traditional chemical methods, particularly in terms of stereoselectivity and environmental impact. These methods utilize enzymes to catalyze specific reactions, often under mild conditions, avoiding the use of harsh reagents and minimizing waste.
A notable advancement is the direct amidation of unprotected L-proline using ammonia in an organic solvent, catalyzed by an enzyme. rsc.org Research has demonstrated that an immobilized and engineered variant of lipase B from Candida antarctica (CalB) can achieve high conversions and excellent optical purity. rsc.org This enzymatic process circumvents the racemization issues often associated with chemical activation methods, such as those using thionyl chloride. rsc.org The biocatalytic route provides a product with an enantiomeric excess (ee) of over 99%. rsc.org Furthermore, the atom economy of the enzymatic reaction is significantly higher (86.4%) compared to the chemical method via acyl chloride activation (45.5%), highlighting its efficiency and reduced waste generation. rsc.org
| Parameter | Biocatalytic Method | Chemical Method (Thionyl Chloride) |
| Starting Material | L-proline | L-proline |
| Key Reagent | Ammonia, Immobilized CalB | Thionyl Chloride, Ammonia |
| Process Steps | 1 | 2 |
| Atom Economy | 86.4% | 45.5% |
| Optical Purity (ee) | >99% | Prone to racemization |
| Byproducts/Waste | Water | SO₂, HCl |
This table compares the efficiency and environmental impact of biocatalytic versus a traditional chemical synthesis route for L-prolinamide. rsc.org
Other biocatalytic strategies involve the use of different enzymes. For instance, L-proline amide hydrolase (PAH) from organisms like Pseudomonas syringae has been characterized, which selectively hydrolyzes L-amino acid amides. mdpi.com While this enzyme's natural function is catabolic, understanding its structure and mechanism is crucial for developing synthetic processes where preventing product hydrolysis is key. mdpi.com Additionally, enzymes like horseradish peroxidase have been used in the polymerization of phenolic L-prolinamide derivatives to create immobilized, reusable catalysts for other asymmetric reactions, demonstrating the versatility of prolinamide-based structures in biocatalysis. nih.gov
Industrial and Scalable Production Methods
The industrial synthesis of pyrrolidine-based compounds, including this compound, increasingly relies on scalable and efficient technologies that ensure high throughput and consistent product quality.
Continuous Flow Synthesis
Continuous flow chemistry is emerging as a powerful technology for the industrial production of active pharmaceutical ingredients (APIs) and their intermediates. flinders.edu.au This methodology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for straightforward automation and scale-up. flinders.edu.auresearchgate.net
While specific details for the continuous flow synthesis of this compound are not extensively published, the principles can be applied to its known synthetic routes. For example, the amidation of an activated L-proline derivative could be performed in a flow reactor. A stream of the L-proline intermediate would be mixed with a stream of ammonia at a controlled temperature and pressure within the reactor coil, allowing for precise control over reaction time and conditions to maximize yield and minimize impurity formation. flinders.edu.au In-line purification and analysis tools can be integrated into the flow system, enabling real-time monitoring and quality control. flinders.edu.au This approach is particularly advantageous for multi-step syntheses, as intermediates can be generated and consumed in a continuous sequence without isolation, significantly improving process efficiency. researchgate.net
Catalytic Hydrogenation for Intermediate Preparation
Catalytic hydrogenation is a key industrial technique for the synthesis of the saturated pyrrolidine ring from unsaturated precursors. This method is crucial for preparing intermediates that lead to Pyrrolidine-2-carboxamide. For instance, a 2-pyrroline derivative can be hydrogenated over a palladium on carbon (Pd/C) catalyst to produce the corresponding pyrrolidine structure with high fidelity. nih.gov
Derivatization and Structural Modification Studies
Modifications of the Pyrrolidine (B122466) Ring System
The conformational rigidity and stereogenic centers of the pyrrolidine ring are key determinants of a molecule's biological activity. nih.gov Modifications to the ring system, including substitutions at various positions and alterations in ring size, are strategic approaches to explore the chemical space and improve drug candidates. nih.govnih.gov
Substitutions on the pyrrolidine ring are pivotal for modulating the biological and chemical properties of pyrrolidine-2-carboxamide (B126068) derivatives. The nitrogen atom (N1) and carbons at the 3rd and 5th positions are common targets for functionalization.
The N1 position, being a secondary amine, is a prime site for introducing a wide variety of substituents. One common strategy involves reacting proline with sulfonyl chlorides, such as toluene (B28343) sulfonyl chloride or para-nitrophenyl (B135317) sulfonyl chloride, to produce N-sulfonylated pyrrolidine-2-carboxamide derivatives. nih.govplos.org This modification not only alters the electronic properties of the ring but also allows for the introduction of diverse functional groups. For instance, N-acylation with chloroacetyl chloride is another route to functionalize the N1 position. google.com These N-substitutions can significantly influence the compound's interaction with biological targets. nih.gov
The 3rd position of the pyrrolidine ring has also been a focus of derivatization to study structure-activity relationships (SAR). nih.gov For example, fluorophenyl substituents at the 3-position of pyrrolidine sulfonamides have been shown to confer potent in vitro activity. nih.gov A stereoselective palladium-catalyzed C-H activation-arylation protocol has been utilized to introduce aryl groups at this position, demonstrating a sophisticated method for creating structural diversity. nih.gov The stereochemistry at this position is crucial, as different isomers can exhibit distinct biological profiles. nih.gov
| Position | Type of Substitution | Example Reagent/Method | Potential Impact |
|---|---|---|---|
| N1 | Sulfonylation | Toluene sulfonyl chloride | Alters electronic properties, introduces diverse functional groups. nih.gov |
| N1 | Acylation | Chloroacetyl chloride | Functionalizes the ring nitrogen for further modification. google.com |
| 3rd | Arylation | Pd-catalyzed C-H activation | Introduces aryl groups to explore SAR. nih.gov |
| 3rd | Fluorination | Introduction of fluorophenyl groups | Can enhance in vitro potency. nih.gov |
Altering the size of the five-membered pyrrolidine ring to a six-membered piperidine (B6355638) ring or a four-membered azetidine (B1206935) ring is a strategy used to probe the conformational requirements of a binding site. nih.gov Such changes significantly impact the backbone and ring structures. nih.gov
A computational study comparing proline, azetidine-2-carboxylic acid, and piperidine-2-carboxylic acid dipeptides revealed that increasing the ring size from pyrrolidine to piperidine introduces notable structural changes. nih.gov The six-membered piperidine ring preferentially adopts a chair conformation over a boat conformation. This alteration in ring pucker and the resulting orientation of substituents can affect how the molecule fits into a target's active site. nih.gov Piperidine derivatives are prevalent in numerous drug classes, including analgesics and antipsychotics, highlighting the pharmacological relevance of this scaffold. nih.gov
The conversion between these ring systems can be achieved through various synthetic methods. For instance, radical-mediated intramolecular cyclization of linear amino-aldehydes can be used to produce piperidines. nih.gov Conversely, ring contraction of piperidine derivatives can be a route to synthesizing pyrrolidin-2-ones, demonstrating the chemical relationship between these heterocyclic systems. rsc.org The choice of ring size is a critical aspect of drug design, influencing both the conformational preferences and the potential for biological activity. nih.gov
Modifications at the Carboxamide Moiety
The carboxamide group of pyrrolidine-2-carboxamide is a key functional group that participates in hydrogen bonding and is susceptible to metabolic degradation. nih.gov Its modification is a central strategy in drug discovery to enhance stability, potency, and pharmacokinetic properties.
A primary strategy for modifying the carboxamide is through amide bond bioisosterism, where the amide group is replaced by other functional groups that mimic its physicochemical properties but offer improved metabolic stability. nih.gov Known bioisosteres for the amide bond include heterocycles like 1,2,3-triazoles, oxadiazoles, and tetrazoles. nih.gov These replacements can preserve key interactions while preventing enzymatic cleavage.
Another diversification approach involves coupling the pyrrolidine-2-carboxylic acid core with various amines or amino acid derivatives. This is a standard method to generate libraries of compounds for screening. nih.gov For example, coupling N-sulfonylated proline derivatives with different aniline-containing fragments via activators like EDC·HCl/HOBT creates a diverse set of final products with varied substituents on the amide nitrogen. nih.govplos.org
Enzymatic strategies also offer a route for amide bond formation and diversification. Enzymes such as proteases can catalyze the reverse reaction of hydrolysis under water-restricted conditions to form peptide bonds, providing a stereoselective method for synthesis. nih.gov Furthermore, the carboxamide can be chemically transformed into other functional groups, such as a nitrile, through dehydration reactions, which fundamentally alters the moiety's chemical nature. google.com
| Strategy | Description | Example |
|---|---|---|
| Bioisosterism | Replacement of the amide bond with a more stable surrogate. nih.gov | 1,2,3-Triazoles, Oxadiazoles. nih.gov |
| Amine Coupling | Coupling the carboxylic acid with a diverse range of amines. nih.gov | EDC·HCl/HOBT mediated coupling with substituted anilines. nih.govplos.org |
| Enzymatic Synthesis | Using enzymes to form the amide bond stereoselectively. nih.gov | Protease-catalyzed peptide synthesis. nih.gov |
| Chemical Transformation | Converting the carboxamide into a different functional group. google.com | Dehydration to form a nitrile. google.com |
Substituents attached to the carboxamide moiety have a profound effect on the biological activity of the resulting molecule. Structure-activity relationship (SAR) studies consistently show that the nature, position, and size of these substituents can dramatically alter potency.
In a series of pyrrolidine carboxamide inhibitors of Mycobacterium tuberculosis InhA, modifications to a phenyl ring attached to the amide nitrogen were explored. nih.gov It was found that electron-withdrawing groups of small to moderate size at the meta-position of the phenyl ring resulted in the best inhibitory activity. Conversely, substituents at the para-position, regardless of their electronic nature, often led to a decrease or loss of activity, possibly due to steric clashes within the enzyme's binding pocket. nih.gov Disubstitution at the 3 and 5 positions of the phenyl ring, such as with two chloro groups, yielded the most potent compound in the series. nih.gov
In another study on sulphonamide pyrolidine carboxamide derivatives, various substituents on the phenylamino (B1219803) portion of the molecule were shown to modulate antiplasmodial activity. plos.org Compounds with p-tolyl, p-methoxyphenyl, and p-isopropylphenyl groups were among the most active in scavenging radicals and inhibiting parasite growth, demonstrating that even subtle changes to the amide substituents can fine-tune biological effects. plos.org DFT calculations on related systems suggest that the structure of the amide sidechain affects the relative stability of key reaction intermediates, thereby influencing reactivity and selectivity. nih.gov
Impact of Structural Modifications on Efficacy and Selectivity
The ultimate goal of derivatization is to optimize a compound's efficacy (how well it produces a therapeutic effect) and selectivity (its ability to act on a specific target). Structural modifications to the pyrrolidine-2-carboxamide core impact these parameters by altering the molecule's conformation, binding interactions, and metabolic stability. nih.govnih.gov
The stereochemistry of the pyrrolidine ring is a critical factor. nih.gov The spatial orientation of substituents can lead to vastly different biological profiles because enantiomers or diastereomers may bind to the target protein with different affinities. nih.gov In one study, resolution of a racemic mixture of pyrrolidine carboxamide inhibitors revealed that only one enantiomer was active, a clear demonstration of how stereochemistry dictates selectivity and efficacy. nih.govacs.org
Systematic modification of a lead compound can lead to significant gains in potency. Through iterative synthesis and screening of a focused library of pyrrolidine carboxamides, researchers improved the efficacy of a lead inhibitor by over 160-fold. nih.gov This was achieved by carefully selecting substituents on a phenyl ring attached to the carboxamide, illustrating the power of targeted structural modification. Small changes, such as the position of a carboxylic acid or the nature of a carboxamide, can significantly tune a molecule's reactivity and enantioselectivity. nih.gov Ultimately, the strategic derivatization of the pyrrolidine ring and the carboxamide moiety is essential for transforming a preliminary hit compound into a highly effective and selective therapeutic candidate. nih.gov
Synthesis of Isotopically Labeled Pyrrolidine-2-carboxamide Hydrochloride Analogs
The synthesis of isotopically labeled analogs of this compound is crucial for a variety of research applications, including metabolic studies, pharmacokinetic analyses, and as internal standards for quantitative mass spectrometry. The introduction of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into the molecular structure allows for the differentiation and tracking of the compound without altering its fundamental chemical properties.
Research in this area has primarily focused on the preparation of isotopically labeled L-proline, the direct precursor to Pyrrolidine-2-carboxamide. By employing standard amidation techniques on these labeled precursors, the corresponding isotopically labeled Pyrrolidine-2-carboxamide can be synthesized.
Synthesis via Labeled L-Proline Precursors
A prominent strategy for obtaining isotopically labeled Pyrrolidine-2-carboxamide involves a two-stage process: first, the synthesis of isotopically enriched L-proline, followed by its conversion to the corresponding amide.
¹³C and ¹⁵N Labeling:
Studies have demonstrated the successful synthesis of L-proline with ¹³C and ¹⁵N isotopes starting from correspondingly labeled L-glutamic acid. researchgate.net This method provides a versatile route to introduce isotopic labels at various positions within the pyrrolidine ring or at the nitrogen atom.
A general synthetic scheme involves the cyclization of the labeled L-glutamic acid to form L-5-oxoproline (pyroglutamic acid). researchgate.net The subsequent selective reduction of the 5-amide group, while preserving the stereochemistry and the carboxyl function at the 2-position, yields the desired isotopically labeled L-proline. researchgate.net
Once the isotopically labeled L-proline is obtained, it can be converted to Pyrrolidine-2-carboxamide through established amidation procedures. One common method involves the activation of the carboxylic acid group followed by reaction with ammonia (B1221849). For instance, L-proline can be reacted with triphosgene (B27547) to form an N-carboxyanhydride intermediate, which then undergoes ammonolysis to yield L-prolinamide.
The resulting isotopically labeled Pyrrolidine-2-carboxamide can then be treated with hydrochloric acid to afford the hydrochloride salt.
| Labeled Precursor | Isotope(s) | Position of Label(s) | Reference |
| (3,4-¹³C₂)-L-glutamic acid | ¹³C | C3, C4 | researchgate.net |
| (¹⁵N)-L-glutamic acid | ¹⁵N | N | researchgate.net |
| [1,2,3,4,5-¹³C₅, 2-¹⁵N₁]-L-glutamic acid | ¹³C, ¹⁵N | C1, C2, C3, C4, C5, N | researchgate.net |
Deuterium Labeling:
The introduction of deuterium into the pyrrolidine ring can be achieved through various methods, including catalytic exchange reactions. While specific studies on the direct deuteration of this compound are limited, research on related pyrrolidine derivatives provides insight into potential synthetic strategies. Catalytic asymmetric methods have been developed for the synthesis of enantioenriched α-deuterated pyrrolidine derivatives, which could potentially be adapted for the synthesis of deuterated L-proline and, subsequently, its amide.
Characterization of Labeled Analogs
The successful incorporation of isotopic labels and the purity of the final products are typically confirmed using a combination of analytical techniques. Mass spectrometry is employed to determine the molecular weight and confirm the mass shift corresponding to the incorporated isotopes. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C-NMR and ¹⁵N-NMR, is instrumental in verifying the precise location of the isotopic labels within the molecule.
Applications in Organic Synthesis
Building Block in Complex Molecule Synthesis
The inherent chirality and functional handles of pyrrolidine-2-carboxamide (B126068) make it a strategic starting material or key intermediate in the synthesis of a variety of complex molecules, particularly pharmaceuticals. mdpi.com The pyrrolidine (B122466) ring is a common motif in numerous natural products and synthetic drugs, including alkaloids, vitamins, and hormones. mdpi.comnih.gov
One notable application is in the synthesis of the antipsychotic drug Raclopride, a selective dopamine (B1211576) antagonist used in positron emission tomography (PET) studies. nih.gov The synthesis involves the reduction of pyrrolidin-2-carboxamide using lithium aluminum hydride to yield pyrrolidin-2-ylmethanamine, a crucial intermediate that is further elaborated to form the final drug molecule. nih.gov This method can be applied to both the S- and R-isomers while maintaining high optical purity. nih.gov
Another example is the synthesis of Protirelin, a thyrotropin-releasing hormone (TRH) analog. mdpi.com This synthetic peptide is formed through the coupling reaction between a suitable acid precursor and (S)-pyrrolidine-2-carboxamide. mdpi.com
Furthermore, derivatives of pyrrolidine-2-carboxamide are pivotal in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used for treating type-II diabetes. beilstein-journals.org For instance, the synthesis of Vildagliptin involves the key intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide, which is prepared from L-proline. beilstein-journals.orgresearchgate.net
Table 1: Examples of Complex Molecules Synthesized from Pyrrolidine-2-carboxamide Derivatives
| Compound | Class | Role of Pyrrolidine-2-carboxamide | Reference |
| Raclopride | Antipsychotic Drug | Starting material, reduced to form a key amine intermediate. | nih.gov |
| Protirelin | TRH Analog | Reactant in a peptide coupling reaction. | mdpi.com |
| Vildagliptin | DPP-IV Inhibitor | Precursor to a key N-acylated intermediate. | beilstein-journals.orgresearchgate.net |
| Sulphonamide Derivatives | Antimalarial Agents | Core scaffold for coupling with other amino acid moieties. | nih.gov |
Chiral Ligands and Organocatalysts
The chiral pyrrolidine scaffold is a cornerstone in the field of asymmetric catalysis. nih.govunibo.it Pyrrolidine-2-carboxamide and its derivatives have been extensively developed into highly effective chiral ligands for metal-catalyzed reactions and as standalone organocatalysts. nih.govmdpi.com
The fundamental principle behind their efficacy lies in the rigid structure of the pyrrolidine ring, which provides a well-defined stereochemical environment. The carboxamide group can be readily modified with various substituents to fine-tune the steric and electronic properties of the resulting catalyst. unibo.it This modification allows for precise control over the transition state of a reaction, leading to high levels of enantioselectivity. nih.gov
For example, prolinamides, which are derivatives of pyrrolidine-2-carboxamide, have been successfully employed in a range of asymmetric transformations. nih.govunibo.it
(S)-N-tritylpyrrolidine-2-carboxamide , a catalyst with a bulky substituent on the amide nitrogen, has shown high efficiency in Michael addition reactions of aldehydes to nitroolefins, providing good yields and enantiocontrol. unibo.it
N-prolyl sulfinamide-catalysts , which contain an additional stereocenter on the sulfinamide group, have been used to promote aldol (B89426) reactions, demonstrating that the prolyl unit's configuration dominates the asymmetric induction. nih.gov
(S)-N-(methylsulfonyl) pyrrolidine-2-carboxamide has also been studied in similar reactions, highlighting the importance of the substituent on the amide for catalytic performance. nih.govunibo.it
These organocatalysts typically operate by forming transient enamines or iminium ions with carbonyl substrates, while the amide moiety and its substituent help to orient the second reactant through hydrogen bonding or steric hindrance, thereby directing the stereochemical outcome of the reaction. nih.gov
Table 2: Pyrrolidine-2-carboxamide-Derived Organocatalysts and Their Applications
| Catalyst | Reaction Type | Key Feature | Reference |
| (S)-N-tritylpyrrolidine-2-carboxamide | Michael Addition | Bulky trityl group for steric control. | unibo.it |
| N-prolyl sulfinamide catalysts | Aldol Reaction | Additional stereocenter on the sulfinamide group. | nih.govunibo.it |
| Phthalimido-prolinamide | Aldol Reaction | Used under solvent-free conditions. | mdpi.com |
| D-prolinamides with trifluoromethylsulfonamidoalkyl groups | Michael Addition | Effective at room temperature without additives. | unibo.it |
Precursors for Amino Acid Derivatives
Pyrrolidine-2-carboxamide hydrochloride is intrinsically a derivative of the amino acid L-proline. medchemexpress.com This relationship makes it an excellent starting point for the synthesis of a wide array of more complex, non-natural amino acid derivatives and peptidomimetics. medchemexpress.commedchemexpress.com The synthesis of these novel derivatives is crucial for drug discovery, as they can lead to compounds with improved biological activity, stability, and pharmacokinetic properties. nih.gov
The synthetic utility of pyrrolidine-2-carboxamide as a precursor is demonstrated in various transformations:
N-Acylation: The nitrogen atom of the pyrrolidine ring can be acylated to introduce various functional groups. A prominent example is the reaction of L-proline with chloroacetyl chloride to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, which is then converted to the corresponding carboxamide. beilstein-journals.org This N-acylated derivative is a key building block for DPP-IV inhibitors like Vildagliptin. beilstein-journals.org
N-Sulfonylation: The pyrrolidine nitrogen can be functionalized with sulfonyl groups. For instance, new sulphonamide pyrrolidine carboxamide derivatives have been synthesized and evaluated for antimalarial activity. nih.gov These compounds are created by coupling N-sulfonylated pyrrolidine-2-carboxylic acid with various amino acid esters, resulting in dipeptide-like structures. nih.gov
Amide Coupling: The primary carboxamide group can be hydrolyzed back to a carboxylic acid, which can then be coupled with various amines to form new amide bonds. Alternatively, the pyrrolidine-2-carboxylic acid precursor can be directly coupled. For example, a series of N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives were synthesized by reacting the corresponding acid chloride with substituted anilines. rroij.com
These synthetic strategies allow for the creation of a diverse library of molecules built upon the chiral pyrrolidine-2-carboxamide framework.
Role in Multicomponent Reactions and Cycloadditions
The pyrrolidine scaffold, the core of pyrrolidine-2-carboxamide, is frequently employed in powerful synthetic methodologies such as multicomponent reactions (MCRs) and cycloaddition reactions. mdpi.com These reactions are highly efficient for rapidly building molecular complexity from simple starting materials. nih.gov
Multicomponent Reactions: MCRs, such as the Ugi and Passerini reactions, combine three or more reactants in a single step to form a product that contains portions of all starting materials. nih.govnih.gov The pyrrolidine structure is a key feature in substrates and products of these reactions. For example, the Ugi reaction has been used to synthesize racetams, a class of drugs containing a pyrrolidone ring, which is closely related to the pyrrolidine scaffold. nih.gov In these syntheses, a γ-aminobutyric acid derivative, an isocyanide, and an aldehyde are combined to generate the target molecule in one pot. nih.gov While not always starting directly from pyrrolidine-2-carboxamide, these reactions highlight the value of the pyrrolidine motif in constructing peptide-like molecules and other complex structures relevant to medicinal chemistry, such as the antiviral agent Telaprevir. nih.govwikipedia.org
Cycloaddition Reactions: Cycloaddition reactions, particularly the [3+2] cycloaddition and the Diels-Alder reaction, are fundamental for constructing five- and six-membered rings, respectively. mdpi.commdpi.com The pyrrolidine ring itself is often synthesized via [3+2] cycloaddition reactions involving azomethine ylides. mdpi.com These ylides can be generated from proline or its derivatives, which are direct precursors to pyrrolidine-2-carboxamide. This approach is instrumental in creating complex polycyclic alkaloids containing the pyrrolidine ring system. mdpi.com
In the context of the Diels-Alder reaction, pyrrolidine derivatives can act as organocatalysts. For example, pyrrolidine can catalyze the condensation of an aldehyde and a ketone to form an α,β-unsaturated carbonyl compound, which then acts as a dienophile in a subsequent Diels-Alder reaction. nih.govmasterorganicchemistry.com The chirality of the pyrrolidine catalyst can be used to induce asymmetry in the final product.
Medicinal Chemistry and Pharmaceutical Research
Drug Discovery and Development
Pyrrolidine-2-carboxamide (B126068) and its derivatives represent a significant scaffold in medicinal chemistry, serving as versatile building blocks for the synthesis of complex molecular structures and active pharmaceutical ingredients (APIs). fuaij.com The pyrrolidine (B122466) ring is a common heterocyclic fragment found in numerous drugs. mdpi.com The discovery process for new therapeutic agents based on this scaffold often begins with high-throughput screening of compound libraries to identify initial "hit" compounds. nih.gov
Once a lead compound, such as a pyrrolidine carboxamide, is identified, its potency can be significantly enhanced through structural optimization. nih.gov This involves iterative processes, including microtiter library synthesis and in-situ activity screening, which allow for rapid diversification of the core scaffold. nih.gov For instance, a focused pyrrolidine carboxamide library was created by diversifying the core structure through an amide-forming reaction, leading to the discovery of more potent inhibitors. nih.gov This structure-based iterative library approach has proven highly effective, achieving, in one case, a 160-fold improvement in potency from the initial lead compound. nih.gov
Computational, structure-based design is another key strategy in the development of pyrrolidine carboxamide inhibitors. mdpi.com By creating three-dimensional models of the target enzyme complexed with a pyrrolidine carboxamide, researchers can perform in silico modifications and screening of virtual combinatorial libraries to design novel candidates with potentially high potency and favorable pharmacokinetic profiles. mdpi.com The inherent stability and solubility of the hydrochloride salt form often enhance the compound's suitability for pharmaceutical applications. fuaij.comontosight.ai
Therapeutic Applications and Potential
Derivatives of the pyrrolidine-2-carboxamide scaffold have demonstrated a wide range of biological activities, making them promising candidates for therapeutic applications. ontosight.aiontosight.ai Research has consistently highlighted their potential in developing new antimicrobial, anticancer, and enzyme-inhibiting agents. ontosight.aiontosight.ai The five-membered pyrrolidine ring is a key structural unit in many compounds explored for their biological functions. scispace.com
The pyrrolidine carboxamide scaffold is a cornerstone in the development of novel antimicrobial agents. ontosight.ai Compounds incorporating this structure have shown potential against various microbial strains. smolecule.com The pyrrole-2-carboxamide moiety, in particular, is a recognized pharmacophore in many compounds with antibacterial and antibiofilm effects. nih.gov For example, 1-methoxypyrrole-2-carboxamide, isolated from Streptomyces griseocarneus, displayed antibacterial activity against Staphylococcus aureus and Xanthomonas campestris. nih.gov
Furthermore, studies have evaluated various derivatives for their minimum inhibitory concentrations (MICs). In one study, a series of pyrrolidine-2,5-dione derivatives showed moderate antimicrobial activities against several bacteria and yeasts, with MICs ranging from 16 to 256 µg/mL. scispace.com Another related compound, 2-pyrrolidone-5-carboxylic acid (PCA), produced by certain lactic acid bacteria, has been shown to inhibit many spoilage bacteria, including Enterobacter cloacae and Pseudomonas fluorescens. researchgate.net The primary mechanism for the antimicrobial action of many pyrrolidine carboxamides is the inhibition of essential bacterial enzymes, a topic explored further in subsequent sections. nih.gov
| Compound/Derivative Class | Target Microorganism(s) | Observed Activity (MIC) | Source |
|---|---|---|---|
| Pyrrolidine-2,5-dione derivative (Compound 5) | Bacteria and Yeasts | 32–128 µg/mL | scispace.com |
| Azo-pyrrolidine-2,5-dione derivative (Compound 8) | Bacteria and Yeasts | 16–256 µg/mL | scispace.com |
| 1-methoxypyrrole-2-carboxamide | Staphylococcus aureus, Kocuria rhizophila, Xanthomonas campestris | Inhibition zones of 11-17 mm at 100 µg/disk | nih.gov |
| 2-pyrrolidone-5-carboxylic acid (PCA) | Enterobacter cloacae, Pseudomonas fluorescens, P. putida | Inhibitory at concentrations of 0.5% to 1.0% | researchgate.net |
The pyrrolidine carboxamide structure is a promising scaffold for the development of novel anticancer agents. ontosight.aiontosight.aiontosight.ai A novel series of pyrrolidine-carboxamide derivatives demonstrated significant antiproliferative activity in vitro against a panel of human cancer cell lines, including lung (A-549), breast (MCF-7), pancreatic (Panc-1), and colon (HT-29) cancer cells. researchgate.net Certain compounds from this series were identified as the most active antiproliferative agents capable of inducing apoptosis. researchgate.net
In another study focused on hepatocellular carcinoma (HCC), a series of new pyrrolidine aryl carboxamide derivatives were designed and synthesized. nih.gov One compound, designated 10m, exhibited anticancer potency comparable to the established agent OSU-2S and was found to be approximately two-fold more potent than the HCC drug Sorafenib. nih.gov This compound was also noted to be safer for normal cells. nih.gov The mechanism of action for these effective analogues involved the induction of apoptosis, activation of PKCδ, cell cycle arrest, and inhibition of cancer cell migration. nih.gov
| Derivative Series | Cancer Cell Lines Tested | Key Findings | Source |
|---|---|---|---|
| Pyrrolidine-carboxamide derivatives (7e, 7g, 7k, 7n, 7o) | A-549 (Lung), MCF-7 (Breast), Panc-1 (Pancreatic), HT-29 (Colon) | Identified as the most active agents; capable of triggering apoptosis. | researchgate.net |
| Pyrrolidine aryl carboxamide (Compound 10m) | Hepatocellular Carcinoma (HCC) | Potency comparable to OSU-2S; ~2-fold more potent than Sorafenib. Safer on normal cells. | nih.gov |
A primary mechanism through which pyrrolidine-2-carboxamide derivatives exert their therapeutic effects is via the inhibition of specific enzymes. nih.govnih.gov The pyrrolidine scaffold has been proven to be an excellent framework for designing potent enzyme inhibitors. nih.gov
Pyrrolidine carboxamides have been identified as a novel class of potent, direct inhibitors of InhA, an essential enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govnih.gov InhA is a validated and attractive drug target for developing new antituberculosis agents. nih.govmdpi.com The discovery of a lead pyrrolidine carboxamide compound (d6) with an initial IC50 of 10.05 μM was achieved through high-throughput screening. nih.gov
Subsequent structure-based optimization led to the development of inhibitors with significantly improved potency, with the best inhibitor showing an IC50 of 62 nM, representing a 160-fold increase in efficacy. nih.gov Crystal structures of InhA complexed with these inhibitors have helped to elucidate their binding mode within the enzyme's active site. nih.gov Importantly, research has confirmed that the inhibition of InhA is bactericidal against non-replicating, nutrient-starved M. tuberculosis, which is critical for eradicating persistent infections. biorxiv.orgplos.org
| Compound Stage | Inhibitory Concentration (IC50) | Key Finding | Source |
|---|---|---|---|
| Initial Lead Compound (d6) | 10.05 µM | Discovered via high-throughput screening. | nih.gov |
| Optimized Inhibitor | 62 nM | Achieved a >160-fold potency gain through structural optimization. | nih.gov |
| Compound p37 | 4.47 µM | Demonstrated good inhibition activity among derivatives with a piperazine (B1678402) ring. | nih.gov |
The pyrrolidine scaffold is also an excellent foundation for designing inhibitors of matrix metalloproteinases (MMPs), a family of enzymes involved in pathological processes like cancer, rheumatism, and cardiovascular diseases. nih.gov Pyrrolidine-based MMP inhibitors can be classified into groups such as sulfonamide pyrrolidine derivatives and acyl pyrrolidine derivatives. nih.gov
New series of 3-mercaptopyrrolidine-based MMP inhibitors have been designed that show low nanomolar activity against several MMP subclasses. nih.govnih.gov These compounds are capable of modulating the activities of MMP-2, MMP-13, and MMP-14 in the low nanomolar range, demonstrating the versatility of the pyrrolidine core in targeting diverse enzyme families. nih.gov
| MMP Subtype | Inhibitory Range (IC50) | Source |
|---|---|---|
| MMP-2 | ~2 to 50 nM | nih.gov |
| MMP-13 | ~2 to 50 nM | nih.gov |
| MMP-14 | ~4 to 60 nM | nih.gov |
Receptor Binding and Modulation
The defined stereochemistry of the pyrrolidine-2-carboxamide scaffold makes it a valuable component in the design of ligands that target specific G protein-coupled receptors (GPCRs).
Neuropeptide FF (NPFF) and its receptors, NPFF1 and NPFF2, are involved in modulating opioid receptor function and play a role in pain, dependence, and addiction. nih.gov Research into novel NPFF antagonists has focused on proline-based structures, where proline is pyrrolidine-2-carboxylic acid. The discovery of these antagonists involves modifying the proline scaffold to optimize binding affinity and drug-like properties. nih.gov These compounds are being investigated for their potential to reverse opioid-induced hyperalgesia. nih.gov
The orexin (B13118510) system, consisting of orexin peptides and their receptors (OX1R and OX2R), is a central regulator of sleep and wakefulness. Dual orexin receptor antagonists (DORAs) are a class of drugs developed for the treatment of insomnia. The pyrrolidine-2-carboxamide moiety is a key structural feature in some of these antagonists. For example, the compound (S)-N-([1,1′-biphenyl]-2-yl)-1-(2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetyl)pyrrolidine-2-carboxamide ([³H]-BBAC ) has been used as a radioligand in binding assays to study the kinetics of other dual antagonists like almorexant (B167863) and suvorexant at both OX1R and OX2R. These studies are crucial for understanding the pharmacodynamics and duration of action of potential insomnia treatments.
Nociceptin/Orphanin FQ (N/OFQ) Receptor Antagonism
Research into the antagonism of the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP), a member of the opioid receptor family, has identified derivatives of pyrrolidine-2-carboxamide as promising ligands. nih.gov The N/OFQ system is involved in a variety of biological functions, including pain modulation, and NOP antagonists are being investigated for their therapeutic potential. nih.gov
Structure-activity relationship (SAR) studies have been conducted on a series of compounds based on the lead structure 1-benzyl-N-{3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl} pyrrolidine-2-carboxamide. nih.gov By systematically modifying chemical moieties, researchers synthesized and evaluated twelve derivatives for their binding affinity to the human NOP receptor expressed in CHO cells. nih.gov One notable derivative, compound 35, emerged from these studies by combining structural elements from different NOP receptor ligands. nih.gov In various in vitro assays, this novel compound consistently demonstrated the characteristics of a pure, competitive, and selective NOP antagonist with high potency. nih.gov However, when tested in vivo, compound 35 was found to be inactive against N/OFQ in the mouse tail withdrawal assay, suggesting its utility may be limited to in vitro investigations. nih.gov
| Compound | Description | In Vitro Potency (pA₂) | In Vivo Activity |
| Comp 24 | Lead NOP antagonist | Not specified | Not specified |
| Compound 35 | Novel derivative | 8.0 - 9.9 | Inactive |
HER-1/HER-2 Dual Tyrosine Kinase Inhibition
A series of novel (S)-1-acryloyl-N-[4-(arylamino)-7-(alkoxy)quinazolin-6-yl]pyrrolidine-2-carboxamides has been synthesized and evaluated as dual inhibitors of Human Epidermal Growth Factor Receptor 1 (HER-1 or EGFR) and HER-2 tyrosine kinases. nih.govresearchgate.net These receptors are key players in cell growth and proliferation, and their overactivity is implicated in various cancers. nih.gov Unlike first-generation HER-1 selective inhibitors, these pyrrolidine-2-carboxamide derivatives act as irreversible inhibitors of both HER-1 and HER-2, offering a potential advantage in overcoming clinically relevant, mutation-induced drug resistance, such as the T790M mutation in non-small cell lung cancer. nih.govelsevierpure.com
Two selected compounds from this series, 19c and 19d, demonstrated excellent inhibitory activity against the EGFR tyrosine kinase, including the resistant T790M mutant, while maintaining high selectivity. nih.gov Furthermore, these compounds exhibited favorable pharmacokinetic profiles in rat models and showed significant in vivo efficacy in an A431 xenograft model. nih.gov These findings suggest that this class of pyrrolidine-2-carboxamides warrants further investigation as therapeutic agents for solid tumors, particularly those resistant to selective HER-1 inhibitors. nih.gov
| Compound | Target | Key Feature |
| 19c | HER-1/HER-2 | Active against T790M mutation |
| 19d | HER-1/HER-2 | Active against T790M mutation |
Peptidomimetic Applications
The pyrrolidine-2-carboxamide scaffold is a key structural element in the field of peptidomimetics. These are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. nih.gov The inherent conformational constraints of the pyrrolidine ring make it an excellent building block for creating specific secondary structures that can effectively interact with biological targets like receptors and enzymes. nih.gov
Pyrrolidine-2-carboxamide, being a derivative of the amino acid proline, is frequently incorporated into peptidomimetic designs. medchemexpress.commedchemexpress.com Modifications at the proline position in endogenous opioid peptides, for example, have led to the development of potent and selective agonists and antagonists for opioid receptors. nih.gov These peptidomimetics often exhibit enhanced metabolic stability compared to their natural peptide counterparts. nih.govnih.gov The applications of such peptidomimetics are broad, with research exploring their use as antimicrobial, anticancer, and anti-inflammatory agents. nih.gov
Antidiabetic Applications
The pyrrolidine scaffold is a recognized structure in the development of therapeutic agents for diabetes. nih.govnih.gov Derivatives of pyrrolidine have been investigated as inhibitors of enzymes such as α-glucosidase and dipeptidyl peptidase-IV (DPP-IV), both of which are important targets in the management of type II diabetes. nih.govresearchgate.net
One area of research has focused on the design of cyanopyrrolidine derivatives as DPP-IV inhibitors. researchgate.net DPP-IV is an enzyme that inactivates incretin (B1656795) hormones like GLP-1, which are responsible for stimulating insulin (B600854) secretion. By inhibiting DPP-IV, these compounds can prolong the action of GLP-1, leading to better glycemic control. researchgate.net In silico design, synthesis, and subsequent evaluation in a type II diabetes rat model identified several potent antidiabetic agents from a series of novel cyanopyrrolidines. researchgate.net Specifically, compounds such as 1-(2-(5-methylisoxazol-3-ylamino) acetyl) pyrrolidine-2-carbonitrile (B1309360) and its analogs showed significant promise. researchgate.net
Anticonvulsant Activity
The pyrrolidine ring is a core component in several classes of compounds investigated for anticonvulsant activity. drugbank.com The amide pharmacophore, in general, is recognized for its presence in a wide range of pharmacologically active compounds, including anticonvulsants. researchgate.net
Studies have explored various derivatives of pyrrolidine for their potential to treat seizures. One investigation focused on a series of N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives. researchgate.net When evaluated using the maximal electroshock seizure (MES) test in mice, several of these compounds were found to be active. Notably, compounds 3a and 3d from this series were identified as the most active, showing efficacy without inducing neurotoxicity and with less CNS depressant effect compared to the standard drug carbamazepine. researchgate.net Other related structures, such as pyrrolidine-2,5-diones and pyrrolidin-2-ones, have also demonstrated significant anticonvulsant properties in various animal models, including the MES, subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure tests. nih.govnih.govmdpi.com The mechanism of action for some of these derivatives is thought to involve the modulation of voltage-gated sodium and calcium channels. nih.govmdpi.com
| Compound Series | Test Model | Notable Active Compounds |
| N-(substituted phenyl) pyrrolidine-2-carboxamides | MES | 3a, 3d |
| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-diones | MES, 6 Hz, scPTZ | 3, 4, 6, 9, 14, 17 |
| Pyrrolidin-2-ones | MES, PTZ | EP-40, EP-42, EP-46 |
Antiviral Activity
Derivatives of pyrrolidine have shown potential as antiviral agents against a range of viruses. ontosight.ai Research has demonstrated that certain pyrrolidine compounds can inhibit viral replication and protect host cells from virus-induced damage. nih.gov
One notable example is pyrrolidine dithiocarbamate (B8719985) (PDTC), which has been shown to be a potent inhibitor of human rhinovirus (HRV) and poliovirus infection in cell culture. nih.gov PDTC prevents the cytopathic effect of the virus and drastically inhibits viral multiplication in different cell types. nih.gov More recently, with the emergence of SARS-CoV-2, research has focused on identifying new inhibitors of the viral main protease (Mpro), an essential target for the virus. nih.govrsc.org A novel set of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines featuring a terminal carboxamide fragment was designed and synthesized for this purpose. nih.govrsc.org In vitro assays revealed that the majority of these derivatives exhibited potent anti-COVID-19 activity, with the benzodioxan derivative 29 showing a particularly strong inhibition of viral growth (EC₅₀ = 0.0519 µM) and low cytotoxicity. nih.govrsc.org
| Compound Class | Virus Target | Key Findings |
| Pyrrolidine dithiocarbamate (PDTC) | Human Rhinovirus, Poliovirus | Potent inhibition of viral multiplication in vitro. nih.gov |
| Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides | SARS-CoV-2 (Mpro) | Potent cellular anti-COVID-19 activity; Compound 29 showed EC₅₀ of 0.0519 µM. nih.govrsc.org |
Anti-inflammatory Properties
The pyrrolidine scaffold is present in molecules that have been investigated for anti-inflammatory effects. nih.govontosight.aiontosight.ai The anti-inflammatory activity of certain pyrrolidine derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory pathway. researchgate.net
A study focused on the synthesis of new pyrrolidine derivatives and evaluated their potential analgesic and anti-inflammatory activities. researchgate.net The research involved in silico docking studies against COX-1 and COX-2 enzymes, followed by in vivo testing. The results indicated that among the newly synthesized compounds, derivative A-1 exhibited the highest anti-inflammatory effect. researchgate.net These findings suggest that specific pyrrolidine-based compounds could serve as promising lead structures for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For the pyrrolidine-2-carboxamide scaffold, these studies have been crucial in optimizing derivatives for various therapeutic targets.
Identification of Key Pharmacophores
The pyrrolidine-2-carboxamide core contains several key pharmacophoric features that are essential for its biological activity. A pharmacophore is the three-dimensional arrangement of atoms or functional groups necessary for a molecule to interact with a specific biological target.
The primary pharmacophoric elements of the pyrrolidine-2-carboxamide scaffold include:
The Pyrrolidine Ring: This five-membered saturated ring provides a rigid, three-dimensional structure that correctly orients the appended functional groups for optimal interaction with a biological target. Its non-planar, puckered nature allows for the exploration of three-dimensional chemical space.
The Carboxamide Group: The amide functional group (-C(=O)N-) at the C2 position is a critical interaction point. The amide proton can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are often vital for anchoring the molecule within the active site of an enzyme or the binding pocket of a receptor.
The Nitrogen Atom: The secondary amine within the pyrrolidine ring can serve as a hydrogen bond acceptor and provides a point for further chemical modification to modulate activity and physicochemical properties.
The Chiral Center: The carbon atom at position 2 (C2) is a stereocenter, meaning that the scaffold can exist as different stereoisomers (R and S). This chirality is often crucial for biological activity, as biological targets like enzymes and receptors are themselves chiral, leading to stereospecific interactions. For instance, in a series of inhibitors for the Mycobacterium tuberculosis enzyme InhA, resolution of racemic mixtures showed that only one enantiomer was active.
Optimization for Potency and Selectivity
Once key pharmacophores are identified, medicinal chemists systematically modify the lead compound to enhance its potency (the concentration required to produce a desired effect) and selectivity (its ability to act on a specific target without affecting others).
For pyrrolidine carboxamide derivatives, optimization strategies have focused on modifications at several positions:
Substitution on the Pyrrolidine Nitrogen (N1): Attaching different chemical groups to the ring's nitrogen atom can significantly impact activity. In the development of inhibitors for N-acylethanolamine acid amidase (NAAA), a target for inflammation and pain, modifying the linker and terminal phenyl group attached to the pyrrolidine led to more potent and selective inhibitors.
Modification of the Carboxamide Moiety: Altering the groups attached to the amide nitrogen is a common strategy. In the pursuit of antitubercular agents targeting the InhA enzyme, a library of derivatives was created by diversifying the core scaffold through an amide-forming reaction. This led to the discovery of highly potent inhibitors, improving the initial lead's potency by over 160-fold.
Substitution on the Pyrrolidine Ring: Adding substituents to the carbon atoms of the pyrrolidine ring can fine-tune the molecule's shape and electronic properties. SAR studies on NAAA inhibitors revealed that small, lipophilic substituents on a 3-phenyl group were preferable for optimal potency. Similarly, for InhA inhibitors, substitutions on an attached phenyl ring were explored extensively. For example, electron-withdrawing halogen substituents at the 4-position of a phenyl ring attached to the carboxamide were found to weaken potency.
The following table summarizes SAR findings for a series of pyrrolidine carboxamide derivatives targeting InhA.
| Compound ID | Ring A Substituent | InhA Inhibition IC₅₀ (µM) |
| s1 | Unsubstituted Phenyl | ~10 |
| s4 | 3-Bromo | 1.63 |
| s6 | 3-Chloro | 1.15 |
| d11 | 3,5-Dichloro | 0.062 |
| s7 | 4-Chloro | >10 |
| s2 | 2-CO₂Me | >10 |
This table is based on data for illustrative purposes and may not reflect the full scope of published research.
Conformational Flexibility and Receptor Binding
The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. The pyrrolidine ring is not flat; it adopts puckered conformations known as "envelope" or "twist" forms due to a phenomenon called pseudorotation. This conformational flexibility allows the ring to adapt its shape to fit into a binding site.
Studies have shown that the puckering of the pyrrolidine ring can be influenced and controlled by the strategic placement of substituents. Based on the electronegativity of substituents at the C4 position, the ring can acquire two specific conformations known as Cγ-exo and Cγ-endo envelope conformers. This ability to "lock" the ring into a specific, biologically active conformation is a powerful tool in drug design.
For example, in the development of agonists for the G-protein coupled receptor 40 (GRP40), a target for type 2 diabetes, a cis-4-CF₃ substituent on the pyrrolidine scaffold was shown to favor a pseudo-axial conformation of the acetic acid group at the C2 position, which is the main pharmacophore for GRP40 agonists.
Furthermore, crystal structures of the InhA enzyme complexed with pyrrolidine carboxamide inhibitors have provided direct insight into the binding mode, revealing how these molecules orient themselves within the active site to exert their inhibitory effect.
Pharmacological Effects and Mechanisms of Action
Derivatives of the pyrrolidine-2-carboxamide scaffold have been investigated for a wide array of pharmacological effects, targeting various diseases through distinct mechanisms of action.
Antitubercular Activity: A significant area of research has been the development of pyrrolidine carboxamides as inhibitors of the Mycobacterium tuberculosis enzyme InhA (Enoyl Acyl Carrier Protein Reductase). This enzyme is crucial for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. By inhibiting InhA, these compounds block cell wall formation, leading to bacterial death.
Anti-inflammatory and Analgesic Effects: Certain pyrrolidine amide derivatives act as inhibitors of N-acylethanolamine acid amidase (NAAA). NAAA is an enzyme that degrades the anti-inflammatory and pain-relieving lipid mediator palmitoylethanolamide (B50096) (PEA). By blocking NAAA, these inhibitors increase the endogenous levels of PEA, thereby enhancing its therapeutic effects.
Anticancer Activity: More complex derivatives have been designed as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). Both EGFR and CDK2 are key proteins involved in cell growth and proliferation, and their dysregulation is a hallmark of many cancers. Dual inhibition offers a promising strategy to combat cancer cell growth and potentially overcome drug resistance.
Antidiabetic Potential: L-prolinamide, the parent compound of this class, is a key starting material for the synthesis of Vildagliptin, an oral antidiabetic drug. Vildagliptin is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). By inhibiting DPP-4, Vildagliptin increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon (B607659) release in a glucose-dependent manner, leading to improved glycemic control.
In Vivo and In Vitro Evaluation
The therapeutic potential of new compounds is assessed through a combination of in vitro (in a controlled laboratory environment) and in vivo (in a living organism) studies.
In Vitro Evaluation:
Enzyme Inhibition Assays: The most common in vitro method is to measure a compound's ability to inhibit its target enzyme. For instance, pyrrolidine-carboxamide derivatives have been tested for their inhibitory activity against EGFR and CDK2, with the most potent compounds showing IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) in the nanomolar range. researchgate.net One potent compound, 7g , inhibited EGFR and CDK2 with IC₅₀ values of 91 nM and 15 nM, respectively. nih.gov
Antiproliferative Assays: In cancer research, compounds are tested for their ability to stop the growth of cancer cell lines. Several pyrrolidine-carboxamide derivatives demonstrated potent antiproliferative activity against various human cancer cell lines, including A-549 (lung), MCF-7 (breast), and HT-29 (colon). researchgate.net
Antibacterial Testing: The antitubercular activity of pyrrolidine carboxamides has been evaluated by measuring their ability to inhibit the growth of Mycobacterium tuberculosis.
In Vivo Evaluation:
Anti-inflammatory Models: The anti-inflammatory effects of NAAA inhibitors based on the pyrrolidine scaffold have been confirmed in animal models, such as the carrageenan-induced paw edema test in rodents. nih.gov
Toxicity Studies: Acute toxicity studies in animals are performed to determine the safety of the compounds. For a series of N-substituted pyrrolidine-2,5-dione derivatives, in vivo studies showed the compounds were safe up to a dose of 1000 mg/kg. nih.gov
Efficacy in Disease Models: The ultimate preclinical test is to evaluate a compound's effectiveness in an animal model of the target disease. For example, a lead antitubercular compound was shown to inhibit M. tuberculosis growth in a chronic mouse model of infection.
The table below presents selected data from the evaluation of these compounds.
| Compound Type | Assay / Model | Target(s) | Key Finding (Example) |
| Pyrrolidine-carboxamide | In Vitro Antiproliferative | EGFR / CDK2 | Compound 7g : Mean GI₅₀ = 0.90 µM across cancer cell lines |
| Pyrrolidine-2,5-dione | In Vivo Anti-inflammatory | COX-1 / COX-2 | Significant inhibition of carrageenan-induced paw edema |
| Pyrrolidine-carboxamide | In Vitro Enzyme Inhibition | InhA (M. tuberculosis) | Optimized compounds with IC₅₀ values as low as 62 nM |
| NAAA Inhibitor | In Vivo Anti-inflammatory | NAAA | Attenuated hyperalgesia and allodynia in rodent models |
This table is based on data for illustrative purposes and may not reflect the full scope of published research.
Drug-Like Properties and Pharmacokinetic Profiles
For a compound to be a successful drug, it must not only be potent and selective but also possess favorable drug-like properties. This includes its pharmacokinetic profile—how the body Absorbs, Distributes, Metabolizes, and Excretes the compound (ADME).
Research into pyrrolidine carboxamide derivatives has included the evaluation of these properties:
Absorption and Bioavailability: Many drug candidates fail due to poor absorption from the gastrointestinal tract. In silico (computer-based) predictions for various carboxamide and pyrrolidine derivatives have suggested good pharmacokinetic properties, including high gastrointestinal absorption and oral bioavailability. researchgate.netbohrium.com Lipinski's "rule of five" is often used to predict oral bioavailability, and studies on sulphonamide-pyrrolidine carboxamide derivatives showed that most compounds adhered to these rules. plos.orgnih.gov
Distribution: After absorption, a drug must distribute to its site of action. The pyrrolidine motif is known to sometimes enhance aqueous solubility, which can affect distribution. Vildagliptin, which is derived from L-prolinamide, has low plasma protein binding (9.3%) and distributes extensively into extravascular spaces. nih.gov
Metabolism: The body's enzymes can metabolize drugs, altering their structure and leading to inactivation and clearance. A potential liability for the pyrrolidine scaffold is the possibility of being bioactivated to form reactive iminium ions, though this is not a widespread issue. In silico studies on some pyrrolidine derivatives predicted they would not be inhibitors of key metabolic enzymes like CYP3A4 and CYP2D6, which is a favorable property. nih.gov
Excretion: The drug and its metabolites are eventually eliminated from the body, primarily through the kidneys or liver. Vildagliptin has a terminal elimination half-life of approximately 2 hours and is cleared from the body relatively quickly. researchgate.net
The following table summarizes key pharmacokinetic parameters for Vildagliptin, a prominent drug derived from the pyrrolidine-2-carboxamide scaffold.
| Parameter | Value |
| Oral Bioavailability | 85% nih.gov |
| Time to Peak Concentration (Tₘₐₓ) | 1.5 - 2.0 hours researchgate.net |
| Plasma Protein Binding | 9.3% nih.gov |
| Volume of Distribution (Vd) | 71 L nih.gov |
| Elimination Half-life (t₁/₂) | ~2 hours researchgate.net |
| Metabolism | Primarily hydrolysis, minimal CYP involvement |
| Excretion | Primarily renal |
This table is based on data for illustrative purposes and may not reflect the full scope of published research.
Advanced Research Techniques and Methodologies
Computational Chemistry and Molecular Modeling
Computational chemistry provides invaluable insights into the behavior of molecules at an atomic level. For Pyrrolidine-2-carboxamide (B126068) hydrochloride, these techniques are employed to predict its properties, understand its interactions, and guide further experimental research.
Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In pharmaceutical research, this is crucial for understanding how a ligand, such as a pyrrolidine (B122466) derivative, might interact with a biological target like an enzyme or receptor. researchgate.netscispace.com These studies can elucidate binding affinities and the mode of interaction, highlighting key residues involved in the binding process. scispace.com
While specific molecular docking studies focusing solely on Pyrrolidine-2-carboxamide hydrochloride are not detailed in the available literature, the broader class of pyrrolidine-containing compounds is frequently subjected to such analysis. researchgate.net For instance, derivatives have been docked against targets like acetylcholinesterase and P. falciparum N-myristoyltransferase to evaluate their inhibitory potential. researchgate.netnih.gov Such studies are foundational in the rational design of new therapeutic agents. researchgate.net
Physicochemical Profiling and Molecular Descriptors
The physicochemical profile of a compound is essential for understanding its behavior. Computational methods are used to calculate various molecular descriptors that predict properties like solubility, lipophilicity, and potential for hydrogen bonding. These descriptors for Pyrrolidine-2-carboxamide and its hydrochloride salt are available through chemical databases. nih.govnih.gov
Below is a table of key computed molecular descriptors for the parent compound, Pyrrolidine-2-carboxamide.
| Property Name | Value | Source |
| Molecular Weight | 114.15 g/mol | PubChem |
| XLogP3 | -0.9 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 114.079312947 Da | PubChem |
| Topological Polar Surface Area | 46.2 Ų | PubChem |
| Heavy Atom Count | 8 | PubChem |
| Complexity | 103 | PubChem |
| Data for the base compound Pyrrolidine-2-carboxamide. nih.gov |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov In the context of pharmaceutical sciences, DFT calculations are applied to optimize molecular geometries, determine electronic properties like HOMO-LUMO energy gaps, and simulate vibrational frequencies for comparison with experimental spectroscopic data. nih.govscirp.org This method provides a robust theoretical foundation for understanding a molecule's reactivity and stability. researchgate.netresearchgate.net While specific DFT studies centered on this compound were not identified, this technique is widely used for analyzing related heterocyclic compounds to predict their thermochemical properties and molecular orbitals. scirp.orgresearchgate.net
Non-Covalent Interaction Analysis
Non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, play a critical role in supramolecular chemistry and the binding of ligands to biological targets. NCI analysis, often performed in conjunction with DFT, allows for the visualization and characterization of these weak interactions. nih.gov For instance, in a study on a 4-hydroxy-pyrrolidine derivative, NCI analysis was used to understand its supramolecular architecture. nih.gov Such analyses are crucial for explaining the stability of crystal structures and the specificity of ligand-receptor interactions.
Spectroscopic Techniques for Characterization and Mechanistic Studies
Spectroscopic methods are indispensable for the structural elucidation and characterization of chemical compounds.
NMR Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom in a molecule.
For the parent compound, Pyrrolidine-2-carboxamide, ¹H NMR and ¹³C NMR spectral data have been recorded. nih.gov The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the different types of carbon atoms present in the molecule. nih.gov
¹³C NMR Spectral Data for Pyrrolidine-2-carboxamide The following table presents the predicted ¹³C NMR chemical shifts.
| Atom No. | Chemical Shift (ppm) |
| C1 | 178.6 |
| C2 | 61.5 |
| C3 | 47.1 |
| C4 | 31.0 |
| C5 | 25.7 |
| Data for the base compound Pyrrolidine-2-carboxamide in D2O. Source: Wiley-VCH GmbH nih.gov |
Reaction Kinetics and Mechanism Studies
The progress of reactions involving the synthesis or modification of Pyrrolidine-2-carboxamide can be monitored using a variety of analytical techniques. The choice of method depends on the specific reaction and the properties of the reactants, intermediates, and products.
Spectroscopic methods are frequently employed for real-time monitoring. For instance, changes in the UV-Vis absorption spectrum or an increase in fluorescence intensity over time can indicate the rate of product formation or reactant consumption. nih.gov This is particularly useful when a chromophore or fluorophore is involved in the reaction. nih.gov
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are essential for monitoring reaction completion and assessing product purity. rroij.comgoogle.com By taking aliquots from the reaction mixture at different time points, the disappearance of starting materials and the appearance of the desired product can be tracked quantitatively (HPLC) or qualitatively (TLC). rroij.comgoogle.com Kinetic studies on the formation of pyrrolidines have utilized UV-visible spectroscopy to follow the disappearance of an intermediate species at a specific wavelength (e.g., 438 nm). researchgate.net
Understanding the kinetics of binding between pyrrolidine carboxamide derivatives and their biological targets, such as enzymes, is crucial for elucidating their mechanism of action. These time-dependent studies measure the rate at which a ligand binds to its receptor and the stability of the resulting complex over time.
Enzyme inhibition assays are a primary method for conducting such studies. The activity of a target enzyme is measured at various time points after the addition of a pyrrolidine-based inhibitor. ebi.ac.uk By analyzing the rate of inhibition, researchers can determine kinetic parameters like the association rate constant (kₒₙ) and the dissociation rate constant (kₒff). These studies can reveal whether a compound is a rapid, reversible inhibitor or if it exhibits time-dependent inhibition, which may suggest a more complex binding mechanism or covalent modification.
Kinetic investigations into the formation of pyrrolidines via cycloaddition reactions also represent a form of time-dependent study. researchgate.net These experiments follow the concentration of reactants and products over time under controlled conditions (e.g., temperature) to determine rate constants and elucidate the reaction mechanism. researchgate.net The reaction rates are often found to be dependent on variables such as the electronic nature of substituents on the reacting molecules. researchgate.net
High-Throughput Screening and Library Synthesis
High-Throughput Screening (HTS) and combinatorial library synthesis are foundational techniques in modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds to identify novel "hits." The pyrrolidine-2-carboxamide scaffold has been successfully utilized in such campaigns.
A notable example is the discovery of a series of pyrrolidine carboxamides as potent inhibitors of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, a key target for anti-tuberculosis agents. nih.govnih.gov In this effort, a chemical diversity library of 30,000 compounds was screened using an endpoint assay developed for HTS. nih.gov This initial screen identified 30 potential InhA inhibitors that demonstrated at least 50% inhibitory activity at a concentration of 30 μM. nih.gov
Following the initial HTS, the potency of the lead compounds was significantly improved through a process of iterative microtiter library synthesis combined with in situ activity screening, which avoids the need for purification of each individual compound. nih.govnih.gov This strategy allowed for the rapid generation and evaluation of a focused library of derivatives, leading to a 160-fold improvement in the potency of the initial lead compound. nih.gov The synthesis of these focused libraries can be achieved through various methods, including modifying the pyrrolidine ring with different substituents to explore the structure-activity relationship (SAR). nih.gov
Further advancing the concept of library generation, computational methods have been used to design vast virtual combinatorial libraries. For the InhA target, a virtual library of over 17 million pyrrolidine carboxamide analogues was designed. mdpi.comresearchgate.net This library was then computationally filtered for favorable ADME (adsorption, distribution, metabolism, and excretion) properties, resulting in 1.6 million drug-like candidates for further in silico screening. mdpi.comresearchgate.net This approach combines the chemical diversity of library synthesis with computational modeling to prioritize the synthesis of compounds with the highest probability of success.
| Compound ID | Description | Inhibitory Activity | Reference |
|---|---|---|---|
| Initial HTS Hit | Compound identified from a 30,000-compound library | >50% inhibition at 30 μM | nih.gov |
| p35 | Library derivative with a 1-(9H-fluoren-9-yl) piperazine (B1678402) function | 20% inhibition at 15 μM | nih.gov |
| p37 | Optimized library derivative | IC₅₀ = 4.47 μM | nih.gov |
| Optimized Lead | Lead compound after iterative microtiter library synthesis | IC₅₀ of 390 nM | mdpi.com |
Radioligand Binding Assays
Radioligand binding assays are a cornerstone of pharmacology for quantifying the interaction between a ligand and its receptor. giffordbioscience.comsygnaturediscovery.com These assays are highly sensitive and robust, making them the gold standard for determining the affinity of a compound for a specific target. giffordbioscience.com The technique involves using a radioactively labeled compound (a radioligand) to monitor its binding to a target, typically in cell membrane preparations or homogenates. giffordbioscience.comsygnaturediscovery.com
While direct radiolabeling of this compound has not been extensively detailed, derivatives containing the pyrrolidine core are frequently used in these assays. For instance, Raclopride, a selective dopamine (B1211576) D2 receptor antagonist containing a pyrrolidine moiety, is widely used in its radiolabeled form ([11C] Raclopride) for positron emission tomography (PET) studies. mdpi.com This demonstrates the suitability of the pyrrolidine scaffold for modification into radioligands to probe biological systems. mdpi.com Similarly, quinoline-4-carboxamide analogues featuring a cyanopyrrolidine group have been synthesized and radiolabeled (e.g., with [18F]) to create PET tracers targeting Fibroblast Activation Protein (FAP). frontiersin.org
There are three main types of radioligand binding assays:
Saturation Assays: These are performed by incubating the target with increasing concentrations of a radioligand to determine the receptor density (Bmax) and the radioligand's dissociation constant (Kd). giffordbioscience.com
Competition Assays: These are used to determine the affinity (Ki) of an unlabeled test compound (such as a novel pyrrolidine-2-carboxamide derivative) by measuring its ability to compete with and displace a radioligand of known affinity from the target receptor. giffordbioscience.comsygnaturediscovery.com The resulting value is the IC₅₀, which can be converted to the inhibition constant (Ki).
Kinetic Assays: These measure the rates of association (kon) and dissociation (koff) of a radioligand with its target, providing deeper insight into the binding mechanism. sygnaturediscovery.com
These assays are crucial for characterizing the potency and selectivity of new pyrrolidine-2-carboxamide derivatives at their molecular targets.
Cell-Based Functional Assays (e.g., Calcium Mobilization Assays)
While binding assays measure affinity, cell-based functional assays are essential for determining a compound's actual biological effect—whether it acts as an agonist, antagonist, or inverse agonist. nih.gov These assays measure the physiological response of a cell following compound-target interaction.
Calcium Mobilization Assays: A widely used functional assay measures changes in intracellular calcium (Ca²⁺) concentration. researchgate.netcreative-bioarray.com Many G-protein-coupled receptors (GPCRs), a major class of drug targets, signal through pathways that lead to the release of Ca²⁺ from intracellular stores. creative-bioarray.com This change in Ca²⁺ concentration can be detected using calcium-sensitive fluorescent dyes (like Fluo-4) or photoproteins. researchgate.netcreative-bioarray.com The assay is particularly valuable for screening compounds targeting Gq-coupled GPCRs. creative-bioarray.com It can be performed in a high-throughput format using instruments like the Fluorometric Imaging Plate Reader (FLIPR) to identify agonists (which trigger a calcium response) and antagonists (which block the response to a known agonist). researchgate.netcreative-bioarray.com
Other Cell-Based Assays: Beyond calcium flux, the functional effects of pyrrolidine-2-carboxamide derivatives are assessed in a variety of cell-based assays tailored to the specific therapeutic area. For example, a novel series of pyrrolidine-carboxamide derivatives was evaluated for antiproliferative activity against several human cancer cell lines, including A-549 (lung), MCF-7 (breast), and HT-29 (colon). nih.gov These cell viability assays determine a compound's ability to inhibit cancer cell growth, providing key functional data on their potential as anticancer agents. nih.gov In one such study, compound 7g emerged as a potent derivative with a mean IC₅₀ value of 0.90 μM across the tested cell lines. nih.gov
| Cell Line | Cancer Type | IC₅₀ (μM) | Reference |
|---|---|---|---|
| A-549 | Epithelial Cancer | 0.89 | nih.gov |
| MCF-7 | Breast Cancer | 0.85 | nih.gov |
| HT-29 | Colon Cancer | 0.97 | nih.gov |
These functional assays provide the critical link between a compound's binding affinity and its potential therapeutic effect, making them indispensable tools in the development of drugs based on the pyrrolidine-2-carboxamide scaffold.
Future Directions and Research Opportunities
Development of Novel Synthetic Routes
The synthesis of pyrrolidine-containing compounds is a well-established field, yet there remains a significant opportunity for the development of more efficient, stereoselective, and environmentally benign synthetic methodologies. mdpi.com Future research is likely to focus on several key areas.
One promising direction is the advancement of multicomponent reactions (MCRs). MCRs offer a streamlined approach to complex molecules by combining three or more reactants in a single step, which enhances synthetic efficacy and reduces waste. tandfonline.com Methodologies such as ultrasound irradiation and microwave heating are being explored to accelerate these reactions and improve yields for derivatives like 5-oxo-2-pyrrolidine carboxamides. tandfonline.com
Furthermore, the development of catalyst-free reactions represents a move towards greener chemistry. tandfonline.com Research into stereoselective synthesis methods is also critical, as the biological activity of pyrrolidine (B122466) derivatives is often dependent on the specific stereochemistry of the molecule. mdpi.comresearchgate.net Many current syntheses for pyrrolidine-containing drugs start from chiral precursors like L-proline or 4-hydroxyproline. mdpi.com Future work will likely explore novel asymmetric catalytic systems to create specific stereoisomers with high purity, moving beyond traditional methods that may require multiple steps and chiral auxiliaries. mdpi.com The formation of the pyrrolidine ring from acyclic precursors, while less common, presents an opportunity to introduce diverse pharmacophore groups during the ring-formation stage, opening avenues for new drug candidates. mdpi.com
A summary of synthetic approaches is presented below:
| Synthetic Approach | Description | Potential Advantages |
| Multicomponent Reactions (MCRs) | Combining three or more starting materials in a single reaction vessel. tandfonline.com | Increased efficiency, reduced waste, step economy. tandfonline.com |
| Catalyst-Free Reactions | Reactions that proceed without the need for a catalyst. tandfonline.com | Greener chemistry, simplified purification. tandfonline.com |
| Stereoselective Synthesis | Methods that selectively produce one stereoisomer over others. mdpi.com | Access to optically pure compounds with specific biological activities. mdpi.com |
| Cyclization of Acyclic Precursors | Forming the pyrrolidine ring from a non-cyclic starting material. mdpi.com | Allows for the introduction of diverse functional groups. mdpi.com |
Exploration of New Biological Targets and Therapeutic Areas
The pyrrolidine-2-carboxamide (B126068) scaffold is a versatile pharmacophore found in compounds with a wide array of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. ontosight.aifrontiersin.org This versatility suggests that future research will uncover novel biological targets and expand the therapeutic applications for this class of compounds.
In oncology, derivatives have shown promise against various cancers. For instance, certain pyrrolidine aryl carboxamide analogues have demonstrated potent activity against hepatocellular carcinoma, inducing apoptosis and inhibiting cancer cell migration. nih.gov Other derivatives have been designed as dual inhibitors of EGFR/CDK2, which are key targets in cancer therapy. researchgate.net The chemokine receptor CXCR4, which plays a role in cancer metastasis, has also been identified as a target for pyrrolidine-containing compounds. frontiersin.org
In the realm of infectious diseases, pyrrolidine carboxamides are being actively investigated. They have emerged as a novel class of inhibitors for Mycobacterium tuberculosis, targeting key enzymes like Enoyl Acyl Carrier Protein Reductase (InhA) and Mycobacterial Membrane Protein Large 3 (MmpL3). nih.govacs.org This is particularly significant given the rise of drug-resistant tuberculosis. nih.gov Additionally, new sulphonamide pyrrolidine carboxamide derivatives have demonstrated antiplasmodial activity, identifying them as potential candidates for antimalarial drugs. plos.orgnih.gov
The table below highlights some of the investigated therapeutic areas and biological targets for pyrrolidine-2-carboxamide derivatives.
| Therapeutic Area | Biological Target | Example Application/Finding | Reference |
| Oncology | PKCδ, EGFR/CDK2, CXCR4 | Potent activity against hepatocellular carcinoma; dual inhibition for antiproliferative effects. frontiersin.orgnih.govresearchgate.net | frontiersin.orgnih.govresearchgate.net |
| Infectious Diseases | InhA, MmpL3 (Tuberculosis); PfNMT (Malaria) | Inhibition of key mycobacterial enzymes; lethal effect on Plasmodium falciparum. nih.govacs.orgplos.org | nih.govacs.orgplos.org |
| Neurological Disorders | Not specified | N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives showed anticonvulsant activity. rroij.comresearchgate.net | rroij.comresearchgate.net |
| Inflammatory Diseases | COX-2 | Pyrrolidine-2,5-dione derivatives showed selective COX-2 inhibition. ebi.ac.uk | ebi.ac.uk |
Advanced Computational Design and De Novo Synthesis
Computational chemistry is becoming an indispensable tool in modern drug discovery, enabling the rational design of novel molecules with desired properties. For pyrrolidine-2-carboxamide derivatives, computational methods are being used to accelerate the identification of lead compounds and to optimize their activity.
Molecular docking studies are employed to predict the binding affinities and modes of interaction between pyrrolidine derivatives and their biological targets. plos.org For example, docking was used to evaluate the binding of new sulphonamide pyrolidine carboxamides to P. falciparum N-myristoyltransferase (PfNMT). plos.org This information is crucial for understanding the structure-activity relationship (SAR) and for designing more potent inhibitors.
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational technique. By building mathematical models that correlate the chemical structure of compounds with their biological activity, QSAR can predict the potency of untested molecules. scispace.com This approach has been used to develop models for spiro[pyrrolidin-3,2-oxindoles] that inhibit the MDM2-p53 interaction, a key target in cancer therapy. scispace.com
These computational approaches facilitate de novo drug design, where novel molecular structures are generated from scratch. Based on pharmacophore models and the structural requirements of a target's binding site, new pyrrolidine-2-carboxamide derivatives can be designed with potentially improved efficacy and selectivity. nih.govscispace.com
Integration of AI and Machine Learning in Compound Discovery
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the field of drug discovery, and its application to the pyrrolidine-2-carboxamide scaffold holds immense potential. nih.govnih.gov AI and ML algorithms can analyze vast and complex datasets far more efficiently than traditional methods, accelerating multiple stages of the discovery pipeline. nih.govcrimsonpublishers.com
In the context of pyrrolidine-2-carboxamide, AI can be leveraged for several key purposes:
Target Identification: ML algorithms can analyze biological data to identify novel protein targets that may be modulated by pyrrolidine-based compounds, uncovering new therapeutic opportunities. nih.gov
De Novo Design: Generative AI models can design novel pyrrolidine-2-carboxamide derivatives with specific desired properties, such as high binding affinity for a target, good pharmacokinetic profiles, and low predicted toxicity. crimsonpublishers.commdpi.com These models learn from existing chemical data to generate new, viable molecular structures. researchgate.net
Predictive Modeling: AI can build sophisticated predictive models for bioactivity, toxicity, and physicochemical properties. This allows for the rapid virtual screening of large libraries of potential pyrrolidine compounds, prioritizing the most promising candidates for synthesis and experimental testing. nih.govcrimsonpublishers.com
Synthesis Planning: AI tools can also assist in planning the most efficient synthetic routes for novel pyrrolidine derivatives, potentially reducing the time and resources required for their chemical synthesis. researchgate.net
By integrating AI and ML, researchers can more effectively navigate the vast chemical space of pyrrolidine-2-carboxamide derivatives, leading to the faster discovery and development of new therapeutic agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Pyrrolidine-2-carboxamide hydrochloride, and how can reaction conditions be optimized for academic lab-scale production?
- Methodology : The compound is typically synthesized via esterification of pyrrolidine-2-carboxylic acid with ethanol in the presence of an acid catalyst, followed by HCl salt formation . For lab-scale optimization, reflux conditions (e.g., 12–24 hours at 70–80°C) and stoichiometric control of ethanol and HCl are critical. Yield improvements (up to 85%) can be achieved using anhydrous solvents and inert atmospheres to minimize side reactions .
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>98%) .
Q. How can researchers characterize the structural integrity of this compound?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the pyrrolidine ring geometry and carboxamide functional group. For example, the pyrrolidine protons resonate at δ 1.8–2.5 ppm, while the amide NH appears at δ 6.7–7.2 ppm .
- Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., m/z 179.64 for the free base) and fragmentation patterns to verify the hydrochloride salt .
- Infrared (IR) Spectroscopy : Amide C=O stretches appear at ~1650 cm⁻¹, and NH bends at ~3300 cm⁻¹ .
Q. What purification strategies are recommended to isolate this compound from reaction by-products?
- Methods :
- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to obtain high-purity crystals .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (5–30% over 20 minutes) effectively separate impurities .
- Ion-Exchange Chromatography : Useful for removing unreacted starting materials or counterions .
Advanced Research Questions
Q. How does the stereochemistry of Pyrrolidine-2-carboxamide derivatives influence their biological activity, and what methods validate chiral purity?
- Impact : Fluorinated derivatives (e.g., (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride) show enhanced binding to enzymes like proteases due to stereoelectronic effects . Chiral centers affect receptor selectivity; for example, (R)-configured analogs exhibit higher affinity for GABA receptors .
- Validation :
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (90:10) to resolve enantiomers .
- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding interactions in co-crystals with target proteins .
Q. What experimental approaches identify biological targets of this compound in enzymatic or receptor studies?
- Methods :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values for protease inhibition) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions .
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding poses in active sites, validated by mutagenesis studies .
Q. How should researchers resolve contradictions in bioactivity data between studies using Pyrrolidine-2-carboxamide derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
